Cas no 2248375-59-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate structure
2248375-59-7 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
CAS No:2248375-59-7
MF:C17H12N2O6
Molecular Weight:340.286984443665
CID:6135553
PubChem ID:165732999

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
    • 2248375-59-7
    • EN300-6526281
    • インチ: 1S/C17H12N2O6/c20-14-11-8-13(24-12(11)6-3-7-18-14)17(23)25-19-15(21)9-4-1-2-5-10(9)16(19)22/h1-2,4-5,8H,3,6-7H2,(H,18,20)
    • InChIKey: QYODQDDHMWCISM-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC2C(NCCCC1=2)=O

計算された属性

  • 精确分子量: 340.06953611g/mol
  • 同位素质量: 340.06953611g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 596
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 106Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6526281-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
2248375-59-7 95.0%
0.1g
$1005.0 2025-03-13
Enamine
EN300-6526281-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
2248375-59-7 95.0%
0.05g
$959.0 2025-03-13
Enamine
EN300-6526281-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
2248375-59-7 95.0%
10.0g
$4914.0 2025-03-13
Enamine
EN300-6526281-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
2248375-59-7 95.0%
0.5g
$1097.0 2025-03-13
Enamine
EN300-6526281-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
2248375-59-7 95.0%
2.5g
$2240.0 2025-03-13
Enamine
EN300-6526281-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
2248375-59-7 95.0%
0.25g
$1051.0 2025-03-13
Enamine
EN300-6526281-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
2248375-59-7 95.0%
5.0g
$3313.0 2025-03-13
Enamine
EN300-6526281-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate
2248375-59-7 95.0%
1.0g
$1142.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylateに関する追加情報

Compound CAS No. 2248375-59-7: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-Oxo-4H,5H,6H,7H,8H-Furo[3,2-c]azepine-2-carboxylate

The compound with CAS No. 2248375-59-7, known as 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-Oxo-4H,5H,6H,7H,8H-Furo[3,2-c]azepine-2-carboxylate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a fused bicyclic system and a carboxylate group. Recent studies have highlighted its potential applications in drug design and material science.

Structural Insights: The molecule consists of a furo[3,2-c]azepine core fused with an isoindole moiety. The presence of multiple oxygen atoms in the structure contributes to its unique electronic properties and reactivity. Researchers have utilized computational chemistry techniques to study the electronic distribution and stability of this compound. These studies have revealed that the molecule exhibits significant conjugation effects due to the alternating single and double bonds in its aromatic system.

Synthesis and Characterization: The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-Oxo... involves a multi-step process that includes cyclization reactions and oxidation steps. Recent advancements in catalytic methods have improved the yield and purity of this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure. The compound has also been subjected to X-ray crystallography to determine its three-dimensional arrangement.

Biological Activity: This compound has shown promising biological activity in preliminary assays. Studies conducted in vitro have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases. Furthermore, it has exhibited moderate anti-inflammatory properties in animal models. These findings suggest that 1,3-Dioxo... could serve as a lead compound for the development of novel therapeutic agents.

Applications in Material Science: Beyond its biological applications, this compound has potential uses in material science. Its rigid structure and conjugated system make it a candidate for applications in organic electronics. Recent research has explored its use as a component in organic light-emitting diodes (OLEDs) due to its efficient charge transport properties.

Future Directions: Ongoing research is focused on optimizing the synthesis of 1,3-Dioxo... to reduce costs and improve scalability. Additionally, efforts are being made to modify the molecule's structure to enhance its pharmacokinetic properties for drug delivery applications. Collaborative studies between chemists and biologists are expected to uncover new functionalities of this compound.

In conclusion, 1,3-Dioxo... is a versatile compound with diverse applications across multiple disciplines. Its unique structure and properties make it a valuable subject for further research and development.

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